molecular formula C11H15BFNO3 B14083416 (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid

(2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14083416
M. Wt: 239.05 g/mol
InChI Key: XKCJGKKUXYIGQE-UHFFFAOYSA-N
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Description

(2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a fluoropyridine moiety makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) or potassium phenoxide (KOPh) to facilitate the transmetalation step .

Industrial Production Methods: Industrial production of this compound may involve large-scale Miyaura borylation reactions, utilizing bis(pinacolato)diboron and appropriate aryl halides. The choice of solvent, catalyst, and base is optimized to ensure high yield and purity of the final product. The use of recyclable palladium catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in oxidation and substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura couplings but lacks the fluoropyridine moiety.

    4-Fluorophenylboronic Acid: Similar in structure but does not contain the cyclohexyloxy group.

    Cyclohexylboronic Acid: Contains the cyclohexyl group but lacks the fluoropyridine moiety.

Uniqueness: (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid is unique due to the combination of the cyclohexyloxy and fluoropyridine groups, which enhance its reactivity and versatility in various chemical transformations .

Properties

Molecular Formula

C11H15BFNO3

Molecular Weight

239.05 g/mol

IUPAC Name

(2-cyclohexyloxy-5-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C11H15BFNO3/c13-10-7-14-11(6-9(10)12(15)16)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2

InChI Key

XKCJGKKUXYIGQE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)OC2CCCCC2)(O)O

Origin of Product

United States

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